6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and catalysts such as iron (III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde group can produce a primary alcohol .
Scientific Research Applications
6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play crucial roles in its reactivity and biological activity. These functional groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-benzofuran-3-one: Another benzofuran derivative with similar structural features but different functional groups.
2,3-Dihydrobenzofuran-5-carbaldehyde: Shares the benzofuran core but differs in the position and type of substituents.
Uniqueness
6-Hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
1555810-95-1 |
---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-hydroxy-1,3-dihydro-2-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-3-6-1-7-4-12-5-8(7)2-9(6)11/h1-3,11H,4-5H2 |
InChI Key |
DGOAWOUYELXMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)O)C=O |
Origin of Product |
United States |
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